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Compound of Interest

Benzenemethanol, 4-
Compound Name:

(dimethylamino)-

Cat. No.: B167872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound Benzenemethanol, 4-(dimethylamino)-, a molecule of interest in various chemical
and pharmaceutical research domains. This document presents its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,
supported by detailed experimental protocols and data visualizations to facilitate its
identification and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from tH NMR, 13C NMR, FT-
IR, and UV-Vis spectroscopy for Benzenemethanol, 4-(dimethylamino)-.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Benzenemethanol, 4-(dimethylamino)- in CDCIs
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

Ar-H (ortho to
7.23 d 8.6 2

CH20H)

Ar-H (ortho to
6.71 d 8.6 2

N(CHs)2)
4.58 S - 2 -CH20H
2.94 s - 6 -N(CH3)2
1.75 S - 1 -OH

Table 2: 13C NMR Spectroscopic Data for Benzenemethanol, 4-(dimethylamino)- in CDCI3[1]

Chemical Shift (6) ppm Assignment

150.4 Ar-C (para to CH20H, attached to N)
130.2 Ar-C (ipso, attached to CH20H)
128.5 Ar-CH (ortho to CH20H)

1125 Ar-CH (ortho to N(CHs)2)

65.2 -CH20H

40.7 -N(CHs)2

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Peak Data for Benzenemethanol, 4-(dimethylamino)-
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Wavenumber (cm~?) Intensity Assignment

3350-3100 Strong, Broad O-H stretch (alcohol)

30102900 Medium C-H stretch (aromatic and
aliphatic)

1615 Strong C=C stretch (aromatic ring)

1525 Strong C=C stretch (aromatic ring)

1350 Strong C-N stretch (aromatic amine)

1230 Strong C-O stretch (alcohol)

p-disubstituted benzene C-H
810 Strong
bend (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: UV-Vis Absorption Data for Benzenemethanol, 4-(dimethylamino)- in Ethanol

Molar Absorptivity (g) (L
Amax (nm) | | Solvent
mol~* cm™*

265 ~15000 Ethanol

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Benzenemethanol, 4-(dimethylamino)- (approximately 10-20 mg) is prepared in
deuterated chloroform (CDClIs, ~0.7 mL). The spectrum is recorded on a 400 MHz or 500 MHz
NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm). For 13C NMR, the solvent peak at
77.16 ppm is used as a reference.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier-Transform Infrared Spectrometer. A small
amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of Benzenemethanol, 4-(dimethylamino)- is prepared in ethanol. This
solution is then diluted to a suitable concentration to ensure that the absorbance values fall
within the linear range of the instrument (typically 0.1-1.0 AU). The UV-Vis spectrum is
recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400
nm, using ethanol as the reference solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like Benzenemethanol, 4-(dimethylamino)-.
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Workflow for Spectroscopic Analysis

Sample Preparation

Benzenemethanol, 4-(dimethylamino)-
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Dissolve in CDCI3 [«¢——— | Prepare Solid Sample (ATR) | '——® Dissolve in Ethanol

Spectroscop|c Analysis
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NMR Spectrometer (*H & 3C) FT-IR Spectrometer UV-Vis Spectrophotometer

Data Processing & Inferpretation

Process NMR Data Process IR Data

(Peak Picking, Functional Group Analysis)

Process UV-Vis Data
(Amax, Molar Absorptivity)

(Chemical Shifts, Coupling Constants)

Structure Elucidation & Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(dimethylamino)-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167872#spectroscopic-data-nmr-ir-uv-vis-of-
benzenemethanol-4-dimethylamino]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.benchchem.com/product/b167872#spectroscopic-data-nmr-ir-uv-vis-of-benzenemethanol-4-dimethylamino
https://www.benchchem.com/product/b167872#spectroscopic-data-nmr-ir-uv-vis-of-benzenemethanol-4-dimethylamino
https://www.benchchem.com/product/b167872#spectroscopic-data-nmr-ir-uv-vis-of-benzenemethanol-4-dimethylamino
https://www.benchchem.com/product/b167872#spectroscopic-data-nmr-ir-uv-vis-of-benzenemethanol-4-dimethylamino
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b167872?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

